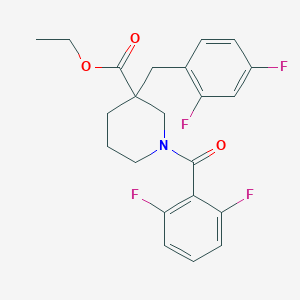![molecular formula C15H24N2O B6103999 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline, also known as DMMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMDA is a tertiary amine that belongs to the class of N,N-dimethylanilines. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
作用機序
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein tyrosine phosphatase. In addition, this compound has been shown to interact with various receptors, including serotonin receptors and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
実験室実験の利点と制限
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline possesses several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. This compound has also been found to possess good stability and solubility properties, making it suitable for various experimental applications. However, this compound also possesses certain limitations for lab experiments. It is a highly reactive compound that can undergo chemical degradation under certain conditions. In addition, this compound can be toxic at high concentrations, and therefore, its use should be carefully monitored.
将来の方向性
There are several future directions for the study of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline. One potential direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Another potential direction is to investigate the mechanism of action of this compound and to identify its cellular targets. In addition, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties. Overall, this compound represents a promising compound for the development of novel therapeutic agents and for the advancement of scientific research.
合成法
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline can be synthesized by reacting 2,6-dimethylmorpholine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of this compound is shown below:
科学的研究の応用
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
特性
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-14-5-7-15(8-6-14)16(3)4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBIUOJXVXIDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

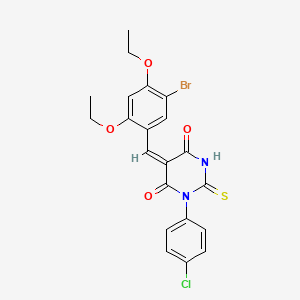
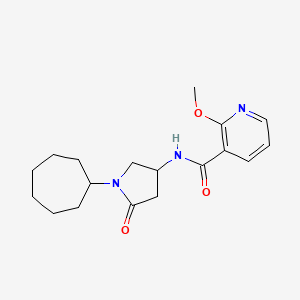
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
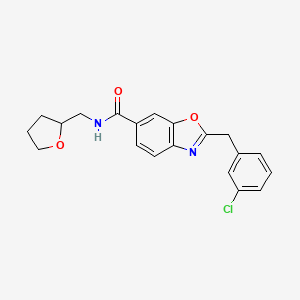
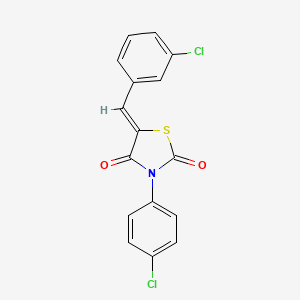
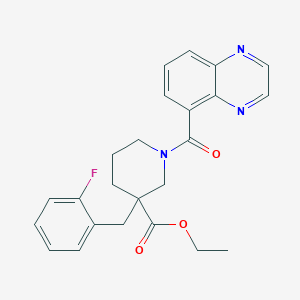
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![3-ethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6104020.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)
